4-乙氧基查耳酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethyloxychalcone is a type of chalcone, a class of compounds that are precursors to flavonoids and isoflavonoids . It has been evaluated for its in vivo hypoglycemic activity using an alloxanized diabetic rat model .

Synthesis Analysis

Chalcones, including 4-Ethyloxychalcone, are synthesized through a variety of methods. The core of chalcones is composed of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The chemistry of chalcones is still an attraction among organic chemists due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .Molecular Structure Analysis

The molecular structure of 4-Ethyloxychalcone is similar to that of other chalcones. It consists of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .Chemical Reactions Analysis

Chalcones, including 4-Ethyloxychalcone, have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system. This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions .科学研究应用

降血糖潜力

4-乙氧基查耳酮已被评估用于其在体内降血糖活性,使用变性糖尿病大鼠模型 . 该化合物在口服葡萄糖耐量试验中显示出显著的降血糖作用,与标准格列本脲相当 . 在 42 天的治疗过程中,它也导致空腹血糖水平显著下降 . 因此,4-乙氧基查耳酮可能被认为是一种潜在的降血糖剂,可以作为开发未来抗糖尿病药物的平台 .

抗糖化剂

在开发有效且安全的口服抗糖尿病药物方面,发现 4-乙氧基查耳酮是最有效的抗糖化剂 . 抗糖化剂可以抑制晚期糖基化终产物 (AGE) 的形成,而晚期糖基化终产物 (AGE) 是几乎所有日益严重的糖尿病并发症的重要致病介质 .

生物遗传前体

查耳酮,包括 4-乙氧基查耳酮,是黄酮类化合物和异黄酮类化合物的生物遗传前体,这些化合物在植物中含量丰富 . 它们在结构上是黄酮类化合物中最多样化的群体之一,并且很容易环化形成黄酮类化合物结构,这是查耳酮骨架修饰的异构关键步骤 .

抗氧化活性

像 2'-羟基化或 2'-、3'-二羟基化、2,3,4-三羟基化和 4-二甲氨基在查耳酮(包括 4-乙氧基查耳酮)中的结构设计对于拥有广泛的药理活性(包括抗氧化活性)至关重要 .

抗菌活性

4-乙氧基查耳酮在进行某些结构修饰后,可以表现出抗菌活性 . 这使其成为开发新型抗菌药物的潜在候选者 .

抗癌特性

查耳酮衍生物,包括 4-乙氧基查耳酮,表现出广泛的治疗活性,例如抗癌特性 . 这使它们成为药物化学中发现新药的活性先导分子 .

安全和危害

作用机制

Target of Action

4-Ethyloxychalcone, also known as NSC660296, is a bioactive flavonoid that has been implicated in a variety of biological activities Chalcones, the class of compounds to which 4-ethyloxychalcone belongs, have been shown to modulate a number of cancer cell lines, inhibit various pathological microorganisms and parasites, and control numerous signaling molecules and cascades related to disease modification .

Mode of Action

It has been found to exhibit significant glucose-lowering effects . This suggests that 4-Ethyloxychalcone may interact with targets involved in glucose metabolism, leading to decreased blood glucose levels .

Biochemical Pathways

Given its glucose-lowering effects, it is plausible that 4-ethyloxychalcone may influence pathways related to glucose metabolism

Pharmacokinetics

One study has reported that 4-ethyloxychalcone exhibits a significant glucose-lowering effect when administered orally . This suggests that the compound may have good oral bioavailability .

Result of Action

The administration of 4-Ethyloxychalcone has been shown to result in a significant decrease in fasting blood glucose levels . Furthermore, it has been observed to significantly lower the level of glycated hemoglobin (HbA1C) after 42 days of treatment . These results suggest that 4-Ethyloxychalcone may have potential as a hypoglycemic agent .

生化分析

Biochemical Properties

4-Ethyloxychalcone interacts with various enzymes and proteins, influencing biochemical reactions . For instance, it has been found to exhibit significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism . This interaction suggests that 4-Ethyloxychalcone may play a role in regulating blood glucose levels .

Cellular Effects

4-Ethyloxychalcone has been observed to have significant effects on various types of cells and cellular processes . For example, it has been found to lower fasting blood glucose levels in alloxan-induced diabetic rats, indicating its potential influence on cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Ethyloxychalcone involves its interactions with biomolecules at the molecular level . For instance, it has been found to inhibit α-glucosidase, suggesting a potential mechanism of action in the regulation of blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Ethyloxychalcone has been observed to produce a significant decrease in fasting blood glucose levels over a period of 42 days of treatment . This suggests that the effects of 4-Ethyloxychalcone may change over time, potentially due to factors such as the compound’s stability and degradation .

Dosage Effects in Animal Models

In animal models, the effects of 4-Ethyloxychalcone have been found to vary with different dosages . For example, it has been observed to produce a significant glucose-lowering effect in an oral glucose tolerance test, comparable with the standard glibenclamide .

Metabolic Pathways

4-Ethyloxychalcone is involved in metabolic pathways related to glucose metabolism, as suggested by its inhibition of α-glucosidase . This could potentially affect metabolic flux or metabolite levels .

属性

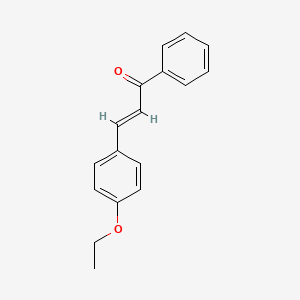

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-19-16-11-8-14(9-12-16)10-13-17(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJALCOAMMGTJD-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-3-[(4-fluorophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B2570400.png)

![Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2570401.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2570405.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2570410.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2570414.png)

![N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2570415.png)

![2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2570418.png)

![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570419.png)

![6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2570422.png)